2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one
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Overview
Description
2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile . This reaction can be carried out under microwave-assisted conditions, which offers advantages such as reduced reaction times and improved yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis is a promising approach due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include bromomalononitrile for cyclization and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[4,5-d]pyrimidin-7-one derivatives, which have been evaluated for their biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, leading to DNA damage and inhibition of cancer cell proliferation . This compound also interacts with other molecular targets, such as phosphatidylinositol 3-kinase and ubiquitin-specific protease 7, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure and have been investigated for various biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also exhibit significant biological activities and are used in similar research applications.
Uniqueness
2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one is unique due to its dual amino groups, which enhance its reactivity and potential for forming diverse derivatives. Its ability to inhibit topoisomerase I and other molecular targets makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H7N5OS |
---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
2,5-diamino-3,6-dihydro-2H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H7N5OS/c6-4-8-2-1(3(11)10-4)12-5(7)9-2/h5H,7H2,(H4,6,8,9,10,11) |
InChI Key |
VAXQJACAEOMLAY-UHFFFAOYSA-N |
Canonical SMILES |
C1(NC2=C(S1)C(=O)NC(=N2)N)N |
Origin of Product |
United States |
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